
Dibenzyl D,L-Stepholidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Dibenzyl D,L-Stepholidine often involves complex reactions and methodologies. For instance, dibenzyl phosphate, a compound related in synthesis complexity, is created through a three-step reaction from benzalcohol with phosphorus trichloride, achieving an overall yield of 67.4% (Meng Qingchao, Dong Yuhuan, & Zhou Chang-shan, 2010). Similarly, compounds with complex structures have been synthesized via multiple-step reactions involving sequential formylation, reduction, bromination, and alkylation, demonstrating the intricacies of synthesizing such molecules (Yee-Lok Wong et al., 2010).
Molecular Structure Analysis
The molecular structure of Dibenzyl D,L-Stepholidine and related compounds is pivotal for understanding their properties and functions. For instance, the structure of DBS and its derivatives showcases the importance of their 'butterfly-like' configuration in their ability to gelate solvents (Babatunde O. Okesola et al., 2015). Such molecular nuances are critical in the design and application of these compounds in various scientific fields.
Chemical Reactions and Properties
The chemical reactions involving Dibenzyl D,L-Stepholidine-related compounds are diverse and showcase a range of reactivities and transformations. For example, the one-pot synthesis of highly functionalized pyridines indicates the potential for complex molecular rearrangements and the formation of new bonds under specific conditions (J. R. Manning & H. Davies, 2008). Such reactions are fundamental in expanding the utility and application of these molecules.
Physical Properties Analysis
The physical properties of Dibenzyl D,L-Stepholidine and related molecules, such as solubility, melting points, and crystalline structure, are essential for their practical application. The synthesis and characterization of dibenzyltin bis(dithiomorpholinocarbamate) provides insights into the importance of crystal structure determination and physical characterization in understanding compound properties (Yin Han, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the application of Dibenzyl D,L-Stepholidine-related compounds. Research into the oxidative C-C bond formation using DDQ highlights the capability of these compounds to participate in complex chemical reactions, further demonstrating their versatility and potential in synthesis (Linyi Zhai, R. Shukla, & R. Rathore, 2009).
科学的研究の応用
Pharmacological Interest and Memory Improvement
Dibenzyl trisulphide (DTS), a compound with similarities to Dibenzyl D,L-Stepholidine, has shown a wide range of potential pharmacological benefits. Its mode of action is identified as a mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases erk1 and erk2) signal transduction molecule. This action is critical for the improvement of long-term memory and is implicated in neuronal growth. DTS and its derivatives have exhibited potent anti-proliferation/cytotoxic activity on various cancer cell lines, with increased cytotoxic activity when bound to albumin in vitro. It seems to have a cytokine switching mechanism, down-regulating pro-inflammatory cytokines from the Type 1 helper cells (Th-1) pathway and up-regulating those on the Type 2 helper cells (Th-2) pathway. DTS also affects certain reticuloendothelial system parameters, such as granulocyte counts and increased thymic and Peyer's patches masses, via cell proliferation processes regulated via the MAPKinase signal transduction pathway. Notably, at a concentration lethal to all cancer cells tested, DTS did not affect the sensitive process of protein biosynthesis in the zygotes of Asternia pectinifera (Starfish), nor did it severely impact the proliferation of the HOFA human fibroblast, a noncancerous cell line, over seven days at a concentration also lethal to most cancer cell lines tested. These findings highlight the pharmaceutical interest of DTS and its derivatives, potentially including Dibenzyl D,L-Stepholidine, especially in the fields of memory improvement and cancer treatment (Williams et al., 2007).
Antioxidant Activity Determination
The study of antioxidants and their implications in various fields, including medicine, has been of major interest. Methods such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, the Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and the Total Oxyradical Scavenging Capacity (TOSC) test are critical in determining the antioxidant activity of compounds. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples. The use of chemical methods together with electrochemical methods may clarify the operating mechanisms and kinetics of processes involving several antioxidants, potentially applicable in analyzing the antioxidant activity of compounds like Dibenzyl D,L-Stepholidine (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSKEIBKZYUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554300 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl D,L-Stepholidine | |
CAS RN |
62744-18-7 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

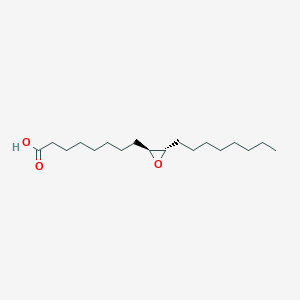
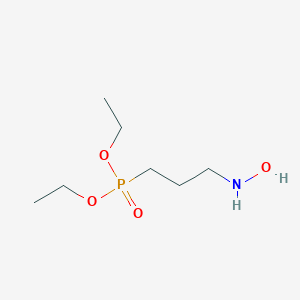
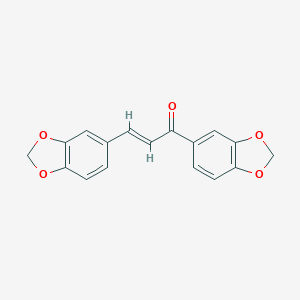
![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
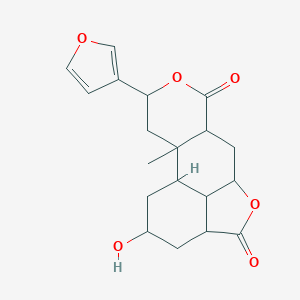
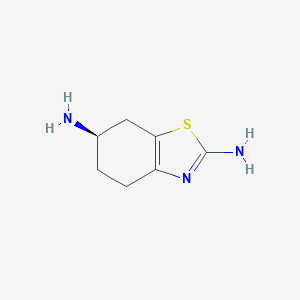

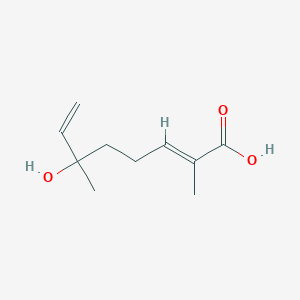
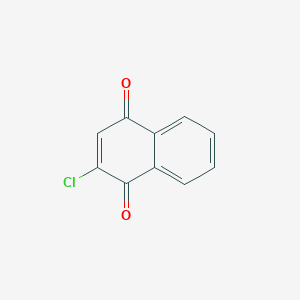
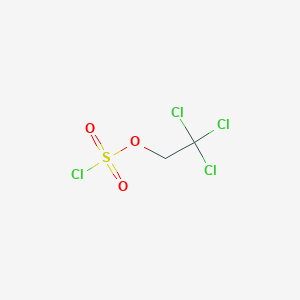
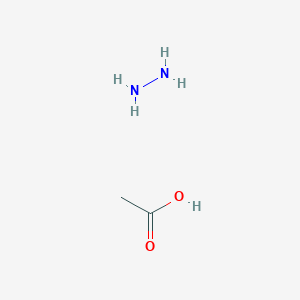
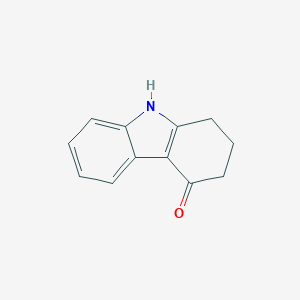
![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)
